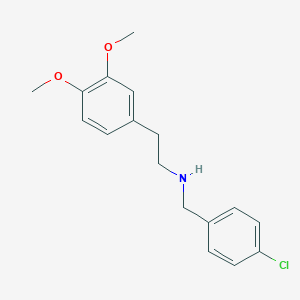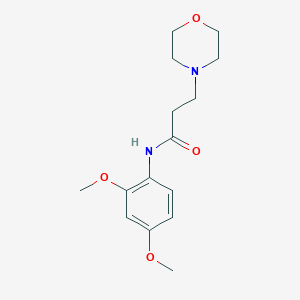![molecular formula C18H29N3O B249055 1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B249055.png)
1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MPMP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of 1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine is not fully understood, but it is thought to act as a partial agonist or antagonist at various neurotransmitter receptors. 1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine has been shown to have affinity for dopamine, serotonin, and adrenergic receptors, which may explain its effects on mood and behavior. 1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine may also affect the release and reuptake of neurotransmitters, leading to changes in synaptic transmission.
Biochemical and Physiological Effects:
1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine has been shown to have various biochemical and physiological effects, including changes in neurotransmitter levels, changes in gene expression, and changes in behavior. 1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine has been shown to increase dopamine and serotonin levels in the brain, leading to changes in mood and behavior. 1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine has also been shown to affect gene expression in various brain regions, which may explain its long-lasting effects on behavior.
实验室实验的优点和局限性
1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine has several advantages for use in lab experiments, including its high potency and selectivity for specific neurotransmitter receptors. 1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine can also be easily synthesized and modified for specific applications. However, 1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine also has limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
未来方向
There are several future directions for research on 1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine, including its potential use as a therapeutic agent for various neurological and psychiatric disorders. 1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine may also be used to study the role of neurotransmitter receptors in various physiological and pathological processes. Further research is needed to fully understand the mechanism of action of 1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine and its effects on behavior and gene expression. Additionally, research is needed to optimize the synthesis of 1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine and to develop new derivatives with improved potency and selectivity.
合成方法
1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine can be synthesized through various methods, including the reaction of 1-(2-methoxybenzyl)piperazine with 4-methylpiperazine or the reaction of 1-(2-methoxybenzyl)-4-methylpiperazine with piperidine. The synthesis of 1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine has been optimized by researchers to increase yield and purity. The synthesis method used depends on the specific application of 1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine in scientific research.
科学研究应用
1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine has been studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. 1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine has been shown to have affinity for various neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. This has led to its use in studying the role of these receptors in various physiological and pathological processes. 1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine has also been studied for its potential use as a therapeutic agent for various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
属性
产品名称 |
1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine |
|---|---|
分子式 |
C18H29N3O |
分子量 |
303.4 g/mol |
IUPAC 名称 |
1-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]-4-methylpiperazine |
InChI |
InChI=1S/C18H29N3O/c1-19-11-13-21(14-12-19)17-7-9-20(10-8-17)15-16-5-3-4-6-18(16)22-2/h3-6,17H,7-15H2,1-2H3 |
InChI 键 |
QNMOQEVKHJGXEC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3OC |
规范 SMILES |
CN1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248979.png)
![[4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248980.png)
![2-(4-Chloro-phenoxy)-1-[4-(pyridine-3-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248983.png)
![Biphenyl-4-yl{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B248984.png)
![Biphenyl-4-yl{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B248985.png)
![N-(3-chlorophenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide](/img/structure/B248988.png)

![3-[benzyl(methyl)amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B248992.png)
![1-(3-Ethoxy-4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248994.png)